2-Fluorobenzoic acid
Overview
Description
2-Fluorobenzoic acid is an aromatic organic compound with the chemical formula C₇H₅FO₂ . It is one of the three isomeric fluorobenzoic acids, with the fluorine atom positioned at the ortho position relative to the carboxyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research .
Mechanism of Action
Target of Action
2-Fluorobenzoic acid primarily targets the respiratory system, eyes, and skin . It acts as an irritant to these organs, causing discomfort and potential harm if exposed in large quantities .
Mode of Action
The compound’s acidity is attributed to the presence of the fluorine atom at the ortho position, which enhances the electron-withdrawing capacity of the carboxyl group .
Biochemical Pathways
This compound is metabolized extensively in the field of microbiology . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes . This suggests that the compound may play a role in the degradation of fluorinated compounds in the environment.
Result of Action
The molecular and cellular effects of this compound are largely dependent on its targets of action. As an irritant, it can cause discomfort and inflammation in the respiratory system, eyes, and skin . On a molecular level, it may disrupt normal cellular functions by altering the pH balance or interfering with cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s acidity and reactivity can be affected by the pH of the environment. Additionally, factors such as temperature and presence of other chemicals can also influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzoic acid is accepted as a substrate by many enzymes . Its conjugate base, 2-fluorobenzoate, is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes . The interactions of this compound with enzymes, proteins, and other biomolecules are of relevance to the environment and the fine chemicals industry .
Cellular Effects
It is known that the compound is an irritant
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a cyclic peroxide intermediate . This finding supports a defluorination reaction which proceeds through a cyclic peroxide intermediate . The formation of 2-fluorocatechol from this compound also seems to proceed through a cyclic peroxide intermediate .
Metabolic Pathways
This compound is involved in the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method is based on anthranilic acid as the raw material, where anhydrous hydrogen fluoride and sodium nitrite in methoxyethyl methyl ether solvent are used for diazotization, followed by refluxing for three hours .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-fluorobenzaldehyde with oxidizing agents. The process involves the oxidation of 2-fluorobenzaldehyde to form this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 2-fluorobenzoyl chloride when reacted with acid chloride agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃).
Major Products:
2-Fluorobenzoyl Chloride: Formed from the oxidation of this compound.
Scientific Research Applications
2-Fluorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorobenzoic Acid: The para isomer of fluorobenzoic acid.
3-Fluorobenzoic Acid: The meta isomer of fluorobenzoic acid.
2-Chlorobenzoic Acid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluorobenzoic acid is unique due to its specific position of the fluorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct properties and applications, particularly in the synthesis of radiolabeled compounds for medical imaging .
Properties
IUPAC Name |
2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Record name | 2-fluorobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-fluorobenzoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060001 | |
Record name | Benzoic acid, 2-fluoro- | |
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Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Fluorobenzoic acid | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 2-Fluorobenzoic acid | |
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CAS No. |
445-29-4, 41406-98-8 | |
Record name | 2-Fluorobenzoic acid | |
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Record name | 2-Fluorobenzoic acid | |
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Record name | Benzoic acid, fluoro- | |
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Record name | 2-FLUOROBENZOIC ACID | |
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Record name | 2-fluorobenzoic acid | |
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Record name | 2-FLUOROBENZOIC ACID | |
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Retrosynthesis Analysis
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